methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
This compound is a benzothiazine 1,1-dioxide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent linked via an amino-oxoethyl group at position 2, a phenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone groups on the thiazine ring, which enhance electron-withdrawing properties and stability . Its synthesis likely follows pre-functionalization strategies, as post-synthetic modifications of benzothiazine derivatives are challenging due to competing reactive sites . Structural confirmation of analogous compounds, such as methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, relies on X-ray crystallography using SHELX software .
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-32-25(29)24-23(16-7-3-2-4-8-16)18-9-5-6-10-21(18)35(30,31)27(24)14-22(28)26-17-11-12-19-20(13-17)34-15-33-19/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZPQVUCDROBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (commonly referred to as Compound X) is a complex organic molecule with potential biological activities. This compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety and a thiazine ring, both of which are known for their relevance in medicinal chemistry. This article explores the biological activity of Compound X, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
Compound X can be characterized by its chemical formula and structural components:
- Chemical Formula : C₁₈H₁₈N₂O₅S
- CAS Number : 1114651-04-5
- Molecular Weight : 378.41 g/mol
The structure includes:
- A benzo[d][1,3]dioxole moiety, which is often associated with various bioactive compounds.
- A thiazine ring that contributes to the compound's pharmacological properties.
Table 1: Structural Components of Compound X
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A common motif in bioactive molecules |
| Thiazine Ring | Contributes to pharmacological properties |
| Amino Group | Enhances interaction with biological targets |
The biological activity of Compound X is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Cytotoxicity Against Cancer Cells : Studies indicate that Compound X exhibits cytotoxic effects on certain cancer cell lines.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of compounds similar to Compound X exhibit significant anti-cancer properties. For instance:
- Study Overview : A study evaluated the cytotoxic effects of benzoxazepine derivatives on various cancer cell lines.
- Findings : The results indicated that these derivatives showed significant inhibition of cell proliferation and induced apoptosis in solid tumors. Specifically, compounds similar to Compound X were found to affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .
Anti-Microbial Activity
Another aspect of interest is the anti-microbial potential of Compound X:
- Research Findings : A study focused on synthesized benzoxazepine derivatives revealed limited antimicrobial activity against specific bacterial strains. However, certain modifications in structure enhanced the activity against pathogens .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-Cancer | Significant cytotoxicity in solid tumors |
| Anti-Microbial | Limited activity against certain bacteria |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The benzo[d][1,3]dioxole moiety is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl) have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The thiazine ring present in the compound contributes to its antimicrobial properties. Studies have demonstrated that similar thiazine derivatives possess significant antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes .
3. Neurological Applications
Compounds with similar structures have been investigated for neuroprotective effects. The presence of the benzo[d][1,3]dioxole group is associated with modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Biological Research
1. Enzyme Inhibition Studies
Methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl) has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, enzyme assays have indicated that certain derivatives can effectively inhibit protein kinases involved in cell signaling pathways related to cancer and inflammation .
2. Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its unique chemical properties allow for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .
Material Science
1. Organic Electronics
Research has explored the use of this compound in organic electronic devices due to its favorable electronic properties. The thiazine and dioxole groups contribute to charge transport characteristics essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Sensor Development
The ability of methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl) to form complexes with metal ions has led to its investigation as a sensor material for detecting heavy metals and other pollutants in environmental samples .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazine Derivatives
Methyl 2-Allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
- Structural Differences: The allyl group at position 2 replaces the benzo[d][1,3]dioxol-5-ylamino-oxoethyl group.
- Crystallography : The thiazine ring adopts a half-chair conformation, stabilized by intramolecular O–H⋯O and C–H⋯O hydrogen bonds. In contrast, the target compound’s benzo[d][1,3]dioxole group may induce planar distortions due to conjugation .
- Synthesis: Both compounds use sulfonylation of anthranilic acid derivatives, but the target compound requires additional steps to introduce the amino-oxoethyl substituent .
N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide
- Substituent Effects : The bromo-nitro-phenyl group enhances electrophilicity, while the methoxy group at position 3 alters solubility. Quantum chemical studies highlight its planar geometry and high dipole moment (4.89 D), suggesting stronger intermolecular interactions than the target compound .
- Applications : Nitro and bromo groups may confer antimicrobial activity, whereas the target compound’s benzo[d][1,3]dioxole group is associated with CNS activity in related analogs .
Comparison with Thiadiazole 1,1-Dioxide Derivatives
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
- Electronic Properties: The thiadiazole 1,1-dioxide core exhibits strong electron-accepting ability, with redox potentials comparable to tetracyanoquinodimethane (TCNQ). This contrasts with benzothiazine dioxides, which are less redox-active but more thermally stable .
Comparison with Thiazide Diuretics
Altizide (Benzothiadiazine 1,1-Dioxide Core)
- Pharmacology : Thiazide diuretics like altizide rely on sulfonamide groups for renal Na+/Cl− cotransporter inhibition. The target compound lacks sulfonamide moieties, suggesting divergent biological targets .
- SAR Insights : Electron-withdrawing groups at position 6 enhance diuretic efficacy in thiazides, whereas the target compound’s benzo[d][1,3]dioxole group may prioritize metabolic stability over ionic transport modulation .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectral Data (IR and NMR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
